Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino, chloro, and ethyl ester groups, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form ethyl 2-(4-chlorophenyl)-2-cyanoacetate. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-chloro-2-(4-methylphenyl)pyrimidine-4-carboxylate
- Ethyl 6-amino-5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylate
- Ethyl 6-amino-5-chloro-2-(4-bromophenyl)pyrimidine-4-carboxylate
Uniqueness
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCZEJRHVNHLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676908 | |
Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858955-37-0 | |
Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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